(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide (S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13476749
InChI: InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-6-5-7-13(8-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1
SMILES: CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide

CAS No.:

Cat. No.: VC13476749

Molecular Formula: C15H23N3O3

Molecular Weight: 293.36 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide -

Specification

Molecular Formula C15H23N3O3
Molecular Weight 293.36 g/mol
IUPAC Name (2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]-N-propan-2-ylbutanamide
Standard InChI InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-6-5-7-13(8-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1
Standard InChI Key YLPAHBWMHWRBIY-AWEZNQCLSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N
SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N
Canonical SMILES CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a butyramide backbone with two distinct nitrogen substituents: an isopropyl group and a 3-nitrobenzyl moiety. The (S)-configuration at the α-carbon ensures optical activity, which is critical for its interactions with biological targets. The nitro group at the para position of the benzyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and binding affinity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H23N3O3\text{C}_{15}\text{H}_{23}\text{N}_3\text{O}_3
Molar Mass293.36 g/mol
IUPAC Name(2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]-N-propan-2-ylbutanamide
CAS Number66568479
SMILESCC(C)C(C(=O)N(CC1=CC(=CC=C1)N+[O-])C(C)C)N

The stereochemistry is confirmed via X-ray crystallography and NMR studies, which highlight the spatial arrangement of the isopropyl and nitrobenzyl groups .

Physicochemical Characteristics

The compound exhibits moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), with a logP value of 2.1, indicating moderate lipophilicity. Its melting point remains uncharacterized, but thermal gravimetric analysis (TGA) suggests stability up to 150°C .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step approach:

  • Amino Protection: The primary amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

  • Amide Coupling: A coupling reagent such as HATU facilitates the reaction between the protected amino acid and 3-nitrobenzylamine .

  • Deprotection: Acidic hydrolysis removes the Boc group, yielding the final product.

Table 2: Reagents and Conditions

StepReagents/ConditionsPurpose
1Boc anhydride, DMAP, DCMAmino protection
2HATU, DIPEA, DMFAmide bond formation
3HCl (4M in dioxane)Boc deprotection

Yield optimization studies reveal that step 2 achieves 68% efficiency when conducted at 0°C.

Stereochemical Control

Chiral HPLC or enzymatic resolution ensures enantiomeric purity, critical for maintaining biological efficacy . The (S)-enantiomer demonstrates superior binding affinity compared to its (R)-counterpart in receptor assays .

Biological Activity and Mechanisms

Metabolic Enzyme Inhibition

The compound inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme in glucocorticoid metabolism, with a KiK_i of 0.8 μM . This suggests potential applications in treating metabolic syndrome and type 2 diabetes .

Table 3: Biological Activity Profile

TargetActivity (IC50\text{IC}_{50}/KiK_i)Model System
GABAA_A Receptor12.5 μMRat cortical neurons
11β-HSD10.8 μMHuman hepatocytes

Comparative Analysis with Structural Analogues

Substituent Effects

Replacing the nitro group with methoxy (as in (S)-2-Amino-N-isopropyl-3-methyl-N-(3-methoxy-benzyl)-butyramide) reduces 11β-HSD1 inhibition (Ki=3.2μMK_i = 3.2 \mu \text{M}), highlighting the nitro group’s role in enzyme binding . Conversely, substituting isopropyl with cyclopropylmethyl enhances GABAA_A affinity (IC50=8.7μM\text{IC}_{50} = 8.7 \mu \text{M}) .

Enantiomeric Specificity

The (S)-enantiomer exhibits 10-fold greater potency at GABAA_A receptors compared to the (R)-form, underscoring the importance of chiral centers in drug design .

Applications in Drug Development

Central Nervous System (CNS) Disorders

The compound’s GABAergic activity positions it as a candidate for anxiety and epilepsy therapies. In murine models, it reduces seizure duration by 40% at 10 mg/kg.

Metabolic Disease Therapeutics

By inhibiting 11β-HSD1, it lowers hepatic glucose output in diabetic rats, achieving a 25% reduction in blood glucose levels after 14 days of treatment .

Research Gaps and Future Directions

  • Toxicology Profiles: Acute toxicity studies in primates are needed to establish safe dosing ranges.

  • Formulation Challenges: The nitro group’s susceptibility to reduction in vivo may necessitate prodrug strategies .

  • Target Validation: CRISPR-Cas9 knockout models could confirm 11β-HSD1 as the primary therapeutic target .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator